2-Chloro-5-trifluoromethylbenzenethiol CAS 344-55-8 chemical properties
2-Chloro-5-trifluoromethylbenzenethiol CAS 344-55-8 chemical properties
Executive Summary & Nomenclature Clarification
2-Chloro-5-trifluoromethylbenzenethiol is a highly versatile fluorinated organosulfur building block extensively utilized in pharmaceutical drug discovery and agrochemical development[1]. Its unique structural motif—combining a highly nucleophilic thiol, an electron-withdrawing trifluoromethyl (-CF₃) group, and an electrophilic aryl chloride—makes it an ideal bifunctional scaffold for synthesizing complex biaryl compounds, thioethers, and sulfonamides.
A Critical Note on Database Indexing: In various automated chemical databases and AI-assisted literature mining tools, this compound is frequently and erroneously queried under CAS 344-55-8 . This is a well-documented bioinformatic artifact. The string "344-55-8" actually originates from a highly cited synthetic biology paper (Science 2014;344:55-8) regarding the synthesis of a designer eukaryotic chromosome[2]. The correct, verified CAS Registry Number for 2-Chloro-5-trifluoromethylbenzenethiol is 18906-40-6 [1].
Chemical & Physical Properties
The presence of the -CF₃ group significantly alters the electronic landscape of the benzene ring, enhancing its electron-withdrawing properties. This lowers the pKa of the thiol group compared to unsubstituted thiophenol, making the corresponding thiolate anion an excellent, easily generated nucleophile[1].
| Property | Specification |
| Chemical Name | 2-Chloro-5-(trifluoromethyl)benzenethiol |
| Verified CAS Number | 18906-40-6 |
| Molecular Formula | C₇H₄ClF₃S |
| Molecular Weight | 212.62 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Key Functional Groups | Thiol (-SH), Aryl Chloride (-Cl), Trifluoromethyl (-CF₃) |
| Primary Reactivity | Nucleophilic (via thiolate), Electrophilic (via C-Cl bond) |
Mechanistic Reactivity & Core Applications
As a Senior Application Scientist, it is crucial to understand why this molecule behaves the way it does to optimize synthetic routes. The compound offers orthogonal reactivity pathways:
-
S-Alkylation (Thioether Formation): The thiol proton is easily abstracted by mild bases. The resulting thiolate is a soft, highly polarizable nucleophile that readily undergoes Sₙ2 reactions with alkyl halides[3].
-
Oxidative Chlorination: The thiol can be directly oxidized to a sulfonyl chloride. This is a critical pathway for generating sulfonamide libraries in medicinal chemistry[4].
-
Cross-Coupling & SₙAr: The chlorine atom, activated by the para-positioned electron-withdrawing -CF₃ group, can participate in Suzuki-Miyaura cross-coupling or Nucleophilic Aromatic Substitution (SₙAr) at elevated temperatures[1].
Figure 1: Core synthetic transformations of 2-Chloro-5-trifluoromethylbenzenethiol.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. They include specific in-process controls (IPC) to ensure scientific integrity and high yields.
Protocol A: Chemoselective S-Alkylation (Thioether Synthesis)
Objective: Synthesize a functionalized thioether via Sₙ2 displacement. Causality & Design: Thiols are prone to oxidative dimerization (forming disulfides) in the presence of base and atmospheric oxygen. Utilizing a mild base ( K2CO3 ) in a polar aprotic solvent (DMF) ensures rapid thiolate formation without degrading sensitive functional groups on the electrophile[3]. Degassing the solvent is a critical step to prevent disulfide byproduct formation.
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 2-Chloro-5-trifluoromethylbenzenethiol (1.0 equiv) and anhydrous DMF (0.2 M).
-
Degassing: Sparge the solution with dry Nitrogen or Argon for 10 minutes to displace dissolved oxygen.
-
Deprotonation: Add anhydrous K2CO3 (1.5 equiv). Stir at room temperature for 15 minutes. Visual Cue: The solution may turn slightly yellow as the thiolate anion forms.
-
Alkylation: Add the alkyl bromide (1.1 equiv) dropwise. Stir at room temperature for 2–4 hours.
-
In-Process Validation: Monitor via LC-MS or TLC (Hexanes/EtOAc). The reaction is complete when the starting material mass (m/z 211 [M-H]⁻) disappears.
-
Workup: Quench with distilled water (5 volumes) to precipitate the product or extract with Ethyl Acetate. Wash the organic layer extensively with brine (3x) to remove residual DMF.
-
Analytical Validation: Confirm product identity via ¹H NMR (disappearance of the -SH proton singlet at ~3.5 ppm) and appearance of the new S-alkyl protons.
Protocol B: Oxidative Chlorination to Sulfonyl Chloride
Objective: Convert the thiol directly to a highly reactive sulfonyl chloride for subsequent sulfonamide synthesis. Causality & Design: While harsh reagents like Cl2 gas can be used, N-Chlorosuccinimide (NCS) in the presence of aqueous HCl provides a highly controlled, bench-stable alternative[4]. The aqueous acidic environment prevents over-oxidation to the sulfonic acid while supplying the requisite chloride ions to trap the sulfonium intermediate.
Step-by-Step Methodology:
-
Preparation: Suspend N-Chlorosuccinimide (NCS, 3.5 equiv) in a mixture of Isopropanol and 2M aqueous HCl (ratio 1:1, 0.1 M overall).
-
Cooling: Cool the suspension to 0 °C using an ice bath. Causality: Controlling the exotherm is vital to prevent the decomposition of the resulting sulfonyl chloride.
-
Oxidation: Add 2-Chloro-5-trifluoromethylbenzenethiol (1.0 equiv) dropwise over 10 minutes.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for an additional 2 hours.
-
In-Process Validation: Because sulfonyl chlorides can hydrolyze on LC-MS columns, validate completion by taking a 10 µL aliquot, quenching it into a vial containing excess morpholine, and analyzing the resulting stable sulfonamide via LC-MS.
-
Workup: Dilute with cold water and extract with Dichloromethane (DCM). Wash with cold brine, dry over Na2SO4 , and concentrate under reduced pressure without heating to yield the sulfonyl chloride. Use immediately in the next amination step.
References
-
Bio-Bites! - PMC - NIH (Context for the CAS 344-55-8 bioinformatic indexing error). National Institutes of Health (NIH). Available at:[Link]
-
A Mild and Highly Convenient Chemoselective Alkylation of Thiols Using Cs2CO3—TBAI. ResearchGate. Available at: [Link]
